Ethyl (5,5-dimethylcyclohex-2-en-1-yl)acetate
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Overview
Description
Ethyl (5,5-dimethylcyclohex-2-en-1-yl)acetate is a chemical compound known for its pleasant, clear, sweet, and ripe pear-like odor . It is used in various applications, particularly in the fragrance industry. This compound is a derivative of gem-dimethylcyclohexene and exists in different enantiomeric forms, each with distinct olfactory characteristics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (5,5-dimethylcyclohex-2-en-1-yl)acetate typically involves the esterification of 5,5-dimethylcyclohex-2-en-1-ylacetic acid with ethanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but is optimized for large-scale operations. Continuous flow reactors and advanced distillation techniques are employed to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl (5,5-dimethylcyclohex-2-en-1-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl (5,5-dimethylcyclohex-2-en-1-yl)acetate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Mechanism of Action
The mechanism of action of Ethyl (5,5-dimethylcyclohex-2-en-1-yl)acetate involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its characteristic odor. The molecular targets include specific olfactory receptor proteins that bind to the compound, triggering a signal transduction pathway that results in the sensation of smell .
Comparison with Similar Compounds
Similar Compounds
Ethyl (1R)-5,5-dimethylcyclohex-2-en-1-ylacetate: This enantiomer has a weaker, fruity, and less sweet odor compared to the racemic mixture.
Ethyl (1S)-5,5-dimethylcyclohex-2-en-1-ylacetate: Known for its medium-intensive, pleasant, clear, sweet, ripe pear odor.
Uniqueness
Ethyl (5,5-dimethylcyclohex-2-en-1-yl)acetate is unique due to its distinct olfactory properties, which make it highly valuable in the fragrance industry. Its ability to undergo various chemical reactions also makes it a versatile compound for synthetic applications .
Properties
CAS No. |
106673-21-6 |
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Molecular Formula |
C12H20O2 |
Molecular Weight |
196.29 g/mol |
IUPAC Name |
ethyl 2-(5,5-dimethylcyclohex-2-en-1-yl)acetate |
InChI |
InChI=1S/C12H20O2/c1-4-14-11(13)8-10-6-5-7-12(2,3)9-10/h5-6,10H,4,7-9H2,1-3H3 |
InChI Key |
LUULYCKXJOKCES-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1CC(CC=C1)(C)C |
Origin of Product |
United States |
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